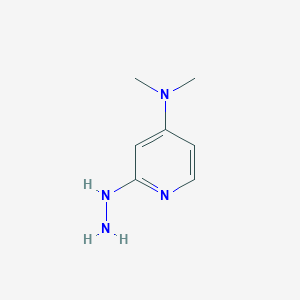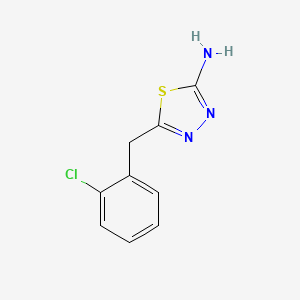![molecular formula C10H12N2O B8694113 4-[(2-Hydroxyethyl)methylamino]benzonitrile](/img/structure/B8694113.png)
4-[(2-Hydroxyethyl)methylamino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxyethyl)methylamino]benzonitrile is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzonitrile, characterized by the presence of a hydroxyethyl and a methylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)methylamino]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with N-methylaminoethanol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the N-(2-hydroxyethyl)-N-methylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Hydroxyethyl)methylamino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: The major product is 4-[N-(2-oxoethyl)-N-methylamino]benzonitrile.
Reduction: The major product is 4-[N-(2-hydroxyethyl)-N-methylamino]benzylamine.
Substitution: Depending on the substituent introduced, products such as 4-bromo-[N-(2-hydroxyethyl)-N-methylamino]benzonitrile can be formed.
Applications De Recherche Scientifique
4-[(2-Hydroxyethyl)methylamino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2-Hydroxyethyl)methylamino]benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Hydroxyethyl)benzonitrile
- 4-(N-Methylamino)benzonitrile
- 4-(2-Hydroxyethyl)-N,N-dimethylamino]benzonitrile
Uniqueness
4-[(2-Hydroxyethyl)methylamino]benzonitrile is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-[2-hydroxyethyl(methyl)amino]benzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(6-7-13)10-4-2-9(8-11)3-5-10/h2-5,13H,6-7H2,1H3 |
Clé InChI |
UKGSIHIJEOWAKP-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
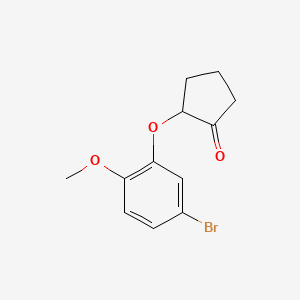
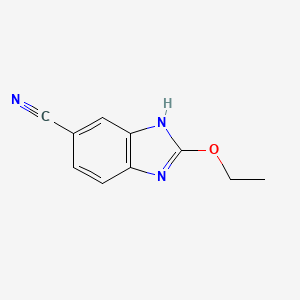
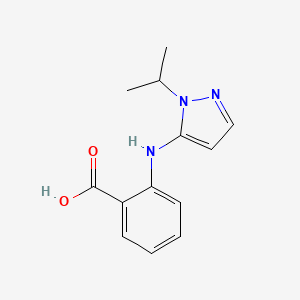
![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)

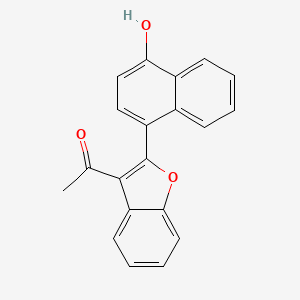

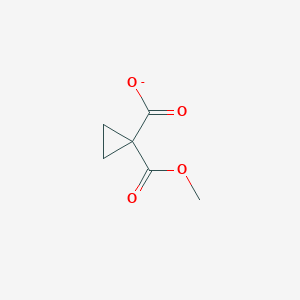
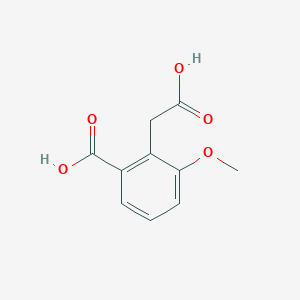
![N-[2-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B8694106.png)

